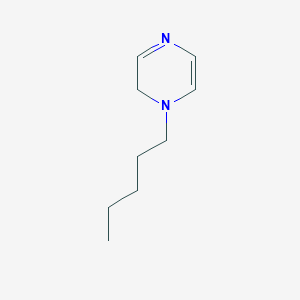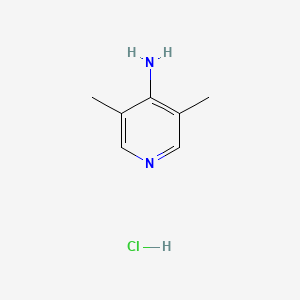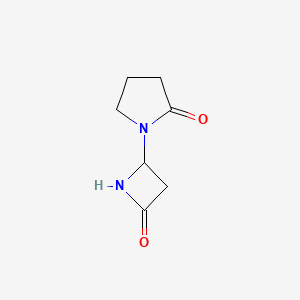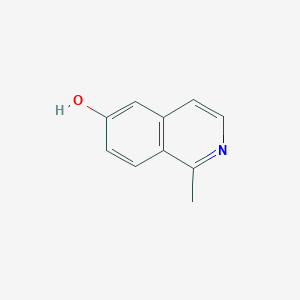
1-Methylpiperidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpiperidin-3-ol hydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the first position and a hydroxyl group at the third position of the piperidine ring, with the hydrochloride salt form enhancing its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpiperidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reduction of 1-Methylpiperidin-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride, followed by acidification with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions to enhance efficiency and yield. The process involves the use of alkyl dihalides and primary amines under microwave irradiation, which facilitates the cyclocondensation reaction in an alkaline aqueous medium .
Chemical Reactions Analysis
Types of Reactions
1-Methylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: 1-Methylpiperidin-3-one
Reduction: Various piperidine derivatives
Substitution: Halogenated piperidine compounds
Scientific Research Applications
1-Methylpiperidin-3-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, influencing signal transduction pathways. It may also inhibit or activate enzymes, thereby modulating biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpiperidin-3-one hydrochloride
- 3-Hydroxy-1-methylpiperidine
- 3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride
Uniqueness
1-Methylpiperidin-3-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the third position allows for unique reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
1-methylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-4-2-3-6(8)5-7;/h6,8H,2-5H2,1H3;1H |
InChI Key |
NGRIOGQBDNKTFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)
![6-Nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11919718.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)
![2H-Indeno[1,2-D]isoxazole](/img/structure/B11919721.png)



![5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919732.png)
![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)

